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Compound of Interest

Compound Name: Iodoethane-1-D1

Cat. No.: B3044163 Get Quote

Iodoethane-1-D1: A Comprehensive Technical
Guide
For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Iodoethane-1-D1, a

deuterated isotopologue of iodoethane. This document details its alternative names and

chemical identifiers, provides a plausible experimental protocol for its synthesis, summarizes

key quantitative data, and illustrates its application in mechanistic studies through a detailed

workflow diagram. This guide is intended to serve as a valuable resource for professionals in

research, chemical sciences, and drug development who utilize isotopically labeled

compounds.

Alternative Names and Identifiers
Iodoethane-1-D1 is known by several synonyms and is cataloged under various chemical

identification systems. These identifiers are crucial for accurate documentation, procurement,

and regulatory compliance.
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Identifier Type Identifier

CAS Number 3652-81-1

IUPAC Name 1-deuterio-1-iodoethane

Synonyms
[1-²H₁]Ethyl iodide, 1-Iodoethane-d, Ethyl iodide-

1-d, Ethyl-1-d1 iodide, 1-Iodoethane-1-D

Molecular Formula C₂H₄DI

InChI InChI=1S/C2H5I/c1-2-3/h2H2,1H3/i2D

InChIKey HVTICUPFWKNHNG-VMNATFBRSA-N

SMILES [2H]C(C)I

Quantitative Data
The following table summarizes key quantitative data for Iodoethane-1-D1. Where specific

data for the deuterated compound is not readily available, data for the non-deuterated

analogue, iodoethane (CAS 75-03-6), is provided as a close approximation, as the single

deuterium substitution has a minimal effect on most bulk physical properties.

Property Value Notes

Molecular Weight 156.97 g/mol [1]

Appearance Colorless liquid

May discolor to yellow or

reddish on exposure to air and

light.[2]

Boiling Point 69-73 °C (for iodoethane)

Melting Point -108 °C (for iodoethane)

Density ~1.95 g/mL (for iodoethane)

Isotopic Enrichment Typically ≥98 atom % D[1] Varies by supplier.

Solubility
Insoluble in water; soluble in

ethanol, ether
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Experimental Protocols
Synthesis of Iodoethane-1-D1
The following is a plausible experimental protocol for the synthesis of Iodoethane-1-D1,

adapted from established methods for the preparation of iodoalkanes and deuterated

compounds. This procedure involves the reduction of a deuterated aldehyde followed by

iodination.

Materials:

Ethanal-1-d₁ (Acetaldehyde-1-d₁)

Sodium borohydride (NaBH₄) or Lithium aluminum deuteride (LiAlD₄) for higher deuteration

purity

Iodine (I₂)

Red phosphorus

Anhydrous diethyl ether

Water

Sodium bicarbonate solution (saturated)

Sodium thiosulfate solution (10%)

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Reduction of Ethanal-1-d₁: In a round-bottom flask under an inert atmosphere (e.g., nitrogen

or argon), dissolve Ethanal-1-d₁ in anhydrous diethyl ether and cool the solution to 0 °C in an

ice bath. Slowly add a molar equivalent of sodium borohydride (or LiAlD₄ for complete

deuteration at this position) in small portions with stirring. After the addition is complete, allow

the reaction mixture to warm to room temperature and stir for an additional 2 hours.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b3044163?utm_src=pdf-body
https://www.benchchem.com/product/b3044163?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3044163?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Work-up of Ethanol-1,1-d₂: Carefully quench the reaction by the slow addition of water.

Separate the ethereal layer and wash it successively with water, saturated sodium

bicarbonate solution, and brine. Dry the ether layer over anhydrous magnesium sulfate, filter,

and carefully remove the ether by distillation to obtain crude Ethanol-1,1-d₂.

Iodination of Ethanol-1,1-d₂: In a clean, dry round-bottom flask equipped with a reflux

condenser, place red phosphorus and iodine. Slowly add the crude Ethanol-1,1-d₂ to the

flask with gentle warming. An exothermic reaction will commence. Control the reaction rate

by cooling if necessary.

Reaction Completion and Distillation: After the initial reaction subsides, gently reflux the

mixture for 1-2 hours to ensure complete conversion.

Purification: Distill the crude Iodoethane-1-D1 from the reaction mixture. Wash the distillate

with a 10% sodium thiosulfate solution to remove any unreacted iodine, followed by a water

wash. Dry the product over anhydrous magnesium sulfate and redistill to obtain pure

Iodoethane-1-D1.

Note: This is a generalized procedure and may require optimization. All steps should be

performed in a well-ventilated fume hood, and appropriate personal protective equipment

should be worn.

Applications in Mechanistic Studies: Kinetic Isotope
Effect
Iodoethane-1-D1 is a valuable tool for investigating reaction mechanisms, particularly for

elucidating the transition state of nucleophilic substitution (Sₙ2) and elimination (E2) reactions

through the study of the kinetic isotope effect (KIE).[3][4][5][6] The KIE is the ratio of the

reaction rate of the non-deuterated compound to the deuterated compound (kH/kD). A primary

KIE greater than 1 indicates that the C-H (or C-D) bond is broken in the rate-determining step

of the reaction.

Experimental Workflow for Determining the Kinetic
Isotope Effect in an Sₙ2 Reaction
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The following diagram illustrates a typical experimental workflow for determining the secondary

kinetic isotope effect of an Sₙ2 reaction using Iodoethane-1-D1. In this example, the reaction

of iodoethane with a nucleophile (e.g., hydroxide ion) is examined.[7][8][9][10][11]

Reactant Preparation

Parallel Sₙ2 Reactions
Kinetic Analysis

Result
Mechanistic Interpretation

Iodoethane (CH3CH2I) Reaction with Nucleophile
(e.g., OH⁻) under

identical conditions

Iodoethane-1-D1 (CH3CHDI)

Reaction with Nucleophile
(e.g., OH⁻) under

identical conditions

Monitor reaction progress
(e.g., GC, HPLC, NMR)

to determine rate constant kH

Monitor reaction progress
(e.g., GC, HPLC, NMR)

to determine rate constant kD

Calculate Kinetic Isotope Effect
KIE = kH / kD

Interpret KIE value to
elucidate transition state

structure and reaction mechanism

Click to download full resolution via product page

Workflow for KIE determination in an Sₙ2 reaction.

Application in Drug Metabolism Studies
Isotopically labeled compounds like Iodoethane-1-D1 can also be instrumental in studying

drug metabolism. For instance, if a drug candidate contains an ethyl group susceptible to

metabolic oxidation by cytochrome P450 (CYP) enzymes, replacing it with a deuterated ethyl

group can alter the rate of metabolism.[12][13][14][15][16] This "deuterium effect" can be used

to investigate metabolic pathways and to develop "metabolically soft" drugs with improved

pharmacokinetic profiles.

The logical workflow for such a study would involve synthesizing the deuterated drug analogue,

incubating both the deuterated and non-deuterated compounds with liver microsomes or

specific CYP isozymes, and then analyzing the formation of metabolites over time to determine

the metabolic rates. A significant difference in the rates of metabolism for the deuterated versus

non-deuterated compound would indicate that C-H bond cleavage at that position is a rate-

limiting step in the metabolic process.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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